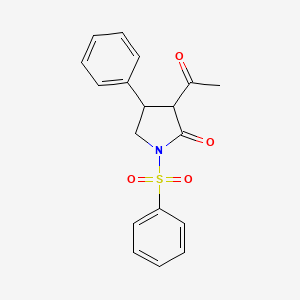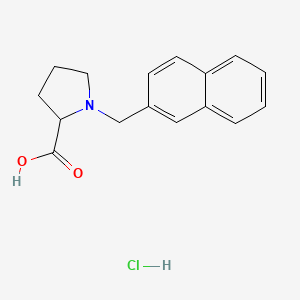
1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C16H17NO2.HCl and a molecular weight of 291.77 g/mol . This compound is characterized by the presence of a naphthalene ring attached to a pyrrolidine ring via a methylene bridge, with a carboxylic acid group and a hydrochloride salt.
Preparation Methods
The synthesis of 1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the Naphthalene Group: The naphthalene group is introduced via a Friedel-Crafts alkylation reaction, where naphthalene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride can be compared with similar compounds such as:
(S)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride: This compound has a similar structure but differs in its stereochemistry, which can lead to different biological activities and properties.
®-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride:
Properties
IUPAC Name |
1-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c18-16(19)15-6-3-9-17(15)11-12-7-8-13-4-1-2-5-14(13)10-12;/h1-2,4-5,7-8,10,15H,3,6,9,11H2,(H,18,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAYAYHBUMZRRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC3=CC=CC=C3C=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)CC2=CC3=CC=CC=C3C=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
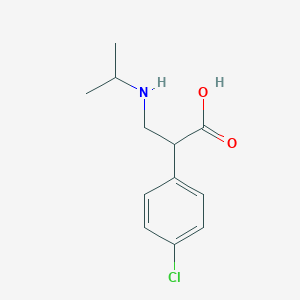
![Methyl 5-{[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12496921.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B12496924.png)
![2-({6-[(6-{7,10-dihydroxy-3a,6,6,9b,11a-pentamethyl-1H,2H,3H,3bH,4H,7H,8H,9H,9aH,10H,11H-cyclopenta[a]phenanthren-1-yl}-2-hydroxy-2-methylheptan-3-yl)oxy]-3,4-dihydroxy-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl}methoxy)-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12496943.png)
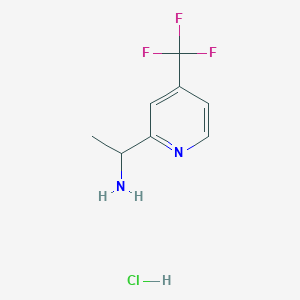
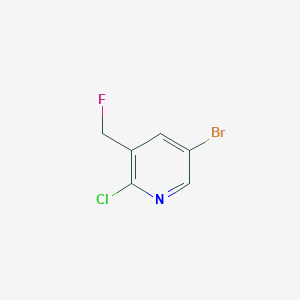
![4-[4-Hydroxy-2-(4-methylpiperidin-1-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B12496960.png)
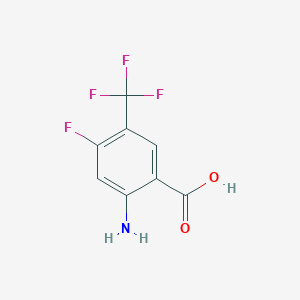
![1-{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12496963.png)
![N-[3-cyano-4-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]acetamide](/img/structure/B12496970.png)
![2,4-dichloro-6-{(E)-[(4-methyl-3-nitrophenyl)imino]methyl}phenol](/img/structure/B12496976.png)
![2-{4-[(E)-(pyridin-3-ylimino)methyl]phenoxy}acetamide](/img/structure/B12496982.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}pyridine-2-carboxamide](/img/structure/B12496990.png)
